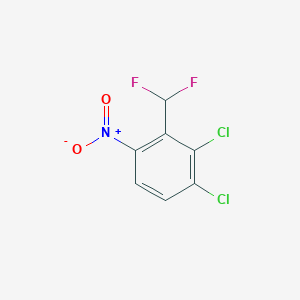

2,3-Dichloro-6-nitrobenzodifluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-3-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)5(6(3)9)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOBFKRBTNYLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Halogenated Nitroaromatic Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Halogenated and nitrated benzotrifluorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the reactivity of the chlorine atoms, makes these compounds versatile building blocks for complex organic molecules.[2] This technical guide details the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride, a representative compound of this class.

Synthesis Pathway Overview

The synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride is typically achieved through the nitration of 2,4-dichlorobenzotrifluoride.[1][3][4] This process can be performed as a single-step dinitration or a two-step sequential nitration to better control the reaction and potentially improve yield and purity.[1][4]

Caption: General synthesis pathway for 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Experimental Protocols

Primary Nitration of 2,4-Dichlorobenzotrifluoride

The initial step involves the mononitration of 2,4-dichlorobenzotrifluoride to yield 2,4-dichloro-3-nitrobenzotrifluoride.[1]

-

Reaction: 2,4-Dichlorobenzotrifluoride is reacted with a nitrating mixture, typically composed of nitric acid and sulfuric acid.[4]

-

Procedure:

-

Charge the reaction vessel with 2,4-dichlorobenzotrifluoride.

-

Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid while cooling.

-

Slowly add the nitrating mixture to the 2,4-dichlorobenzotrifluoride, maintaining a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by appropriate analytical techniques like GC or TLC).

-

Upon completion, the mixture is carefully quenched with water, and the organic layer is separated.

-

The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a final water wash.

-

The crude product is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Secondary Nitration to 2,4-Dichloro-3,5-dinitrobenzotrifluoride

The mononitrated intermediate is further nitrated to the final dinitro product. A mixture of ammonium nitrate and fuming sulfuric acid can be employed for this step.[1]

-

Reaction: 2,4-Dichloro-3-nitrobenzotrifluoride is reacted with a stronger nitrating agent to introduce the second nitro group.

-

Procedure:

-

The crude 2,4-dichloro-3-nitrobenzotrifluoride is mixed with ammonium nitrate and fuming sulfuric acid.[1]

-

The mixture is heated to a specific temperature and held for a defined period to ensure complete reaction. For instance, one procedure involves heating at 100°C for 4 hours.[1]

-

The reaction is cooled, and the product is isolated by separation.

-

The crude product is then washed with water to remove acid residues and neutralized.

-

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product of high purity.[3][5]

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of related halogenated nitroaromatic compounds.

| Compound | Starting Material | Reagents | Temperature | Yield | Purity | Reference |

| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium nitrate, 20% fuming sulfuric acid | 100°C | 81% | N/A | [1] |

| 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 2,4-Dichlorobenzotrifluoride | Fuming sulfuric acid, nitric acid | 40°C to 120°C | >99% | N/A | [3] |

| 2,3-Dichloro-6-nitrobenzonitrile | 2,3,4-Trichloronitrobenzene | Cuprous cyanide, pyridine | 100°C to 165°C | 85% | 87% | [5] |

| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | 90% Hydrogen peroxide, trifluoroacetic anhydride | Reflux | 89-92% | N/A | [6] |

| 2,3-Dichloro-6-nitroaniline | 2,3,4-Trichloronitrobenzene | 30% Ammonia water, p-hydroxybenzene sulfonic acid | 80°C | 99.3% | 99.6% | [7] |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Caption: Laboratory workflow for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Conclusion

The synthesis of halogenated nitroaromatic compounds such as 2,4-dichloro-3,5-dinitrobenzotrifluoride is a well-established process involving the nitration of appropriate precursors. Careful control of reaction conditions, including temperature and the choice of nitrating agents, is crucial for achieving high yields and purity. The methodologies described in this guide provide a solid foundation for researchers and professionals involved in the synthesis of these important chemical intermediates. Further optimization and adaptation of these protocols may be necessary depending on the specific target molecule and desired scale of production.

References

- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Buy 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzotrifluoride and its Core Chemical Properties

A Note on Nomenclature: The chemical name "2,3-Dichloro-6-nitrobenzodifluoride" does not correspond to a readily available chemical entity in common databases. Based on the constituent functional groups, this guide will focus on the closely related and structurally plausible compound, 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene . This chemical is a significant intermediate in various synthetic applications, particularly within the realms of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, synthesis, and handling.

Core Chemical Properties

The fundamental physicochemical properties of 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene are summarized in the table below. These properties are crucial for its handling, reaction design, and purification.

| Property | Value | Source |

| IUPAC Name | 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene | N/A |

| CAS Number | 1803801-74-2 | [1] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 260.00 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis and Experimental Protocols

The synthesis of 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene can be approached through several established organic chemistry transformations. While a specific, detailed protocol for this isomer is not widely published, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The primary methods would involve either the nitration of a dichlorobenzotrifluoride precursor or the halogenation/fluorination of a suitable nitroaromatic starting material.

Representative Synthetic Protocol: Nitration of 1,2-dichloro-4-(trifluoromethyl)benzene

This hypothetical protocol is based on standard nitration procedures for aromatic compounds.

Materials:

-

1,2-dichloro-4-(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1,2-dichloro-4-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, pour the mixture slowly over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes.[3] Do not ingest or inhale.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards (based on analogous compounds):

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

-

Potential for cumulative effects with prolonged exposure.[3]

First Aid Measures (based on analogous compounds):

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[3]

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Role in Drug Discovery and Development

Halogenated and nitro-substituted benzotrifluorides are valuable building blocks in medicinal chemistry. The presence of chlorine and trifluoromethyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group can be a key pharmacophore or a synthetic handle for further transformations into other functional groups, such as amines.

Given the lack of specific biological data for 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene, a diagram illustrating its potential role as a synthetic intermediate is provided below. This workflow highlights how such a molecule can be elaborated into more complex, potentially bioactive compounds.

Caption: Synthetic utility of the title compound as a chemical intermediate.

This diagram illustrates two common synthetic pathways starting from 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene. The first involves the reduction of the nitro group to an aniline, which is a versatile intermediate for forming amides or sulfonamides, common moieties in drug molecules. The second pathway utilizes the reactivity of the chlorinated aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups and further synthetic elaboration towards a final bioactive candidate.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene | C7H2Cl2F3NO2 | CID 20542163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene | 1803801-74-2 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-6-nitro-Substituted Benzene Derivatives

Disclaimer: The requested compound, "2,3-Dichloro-6-nitrobenzodifluoride," could not be identified in chemical databases or scientific literature. The term "benzodifluoride" is not a standard chemical nomenclature. It is highly probable that this name is erroneous. This guide, therefore, presents a comprehensive analysis of the physical properties of closely related, well-documented compounds that share the core 2,3-dichloro-6-nitrobenzene structure. These compounds are likely relevant to the original query and are of significant interest in chemical research and development.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the physical properties, experimental protocols, and synthesis pathways for 2,3-dichloro-6-nitroaniline, 2,3-dichloro-6-nitrobenzonitrile, 2,3-dichloro-6-nitrobenzaldehyde, and 2,3-dichloro-6-nitrophenol.

2,3-Dichloro-6-nitroaniline

2,3-Dichloro-6-nitroaniline is a yellow solid organic compound. It serves as an intermediate in the synthesis of various other chemicals, including pharmaceuticals and dyes.[1]

Physical Properties of 2,3-Dichloro-6-nitroaniline

| Property | Value | Source |

| Molecular Formula | C6H4Cl2N2O2 | [2][3][4] |

| Molecular Weight | 207.01 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 323.5°C at 760 mmHg | [3] |

| Density | 1.624 g/cm³ | [3][5] |

| Solubility | Practically insoluble in water (0.05 g/L at 25°C) | [4] |

Experimental Protocols

1.2.1. Synthesis of 2,3-Dichloro-6-nitroaniline

A common method for the synthesis of 2,3-dichloro-6-nitroaniline involves the ammonolysis of 2,3,4-trichloronitrobenzene.[6] A detailed protocol is as follows:

-

Reaction Setup: In a high-pressure autoclave, combine 120g of 2,3,4-trichloronitrobenzene, 240g of water, 240g of 30% ammonia water, and 6g of p-hydroxybenzene sulfonic acid as a catalyst.[6]

-

Reaction Conditions: Stir the mixture and maintain the temperature at 80°C under a pressure of 0.3 MPa for 6 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[6]

-

Isolation and Purification: Perform suction filtration to collect the solid product. Wash the product with water and then dry it to obtain 2,3-dichloro-6-nitroaniline.[6]

This method has been reported to yield a product with a purity of 99.5% and a yield of 99.1%.[6]

1.2.2. Synthesis Workflow of 2,3-Dichloro-6-nitroaniline

Caption: Synthesis workflow for 2,3-Dichloro-6-nitroaniline.

2,3-Dichloro-6-nitrobenzonitrile

2,3-Dichloro-6-nitrobenzonitrile is a brown or yellow crystalline solid.[7][8] It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[9]

Physical Properties of 2,3-Dichloro-6-nitrobenzonitrile

| Property | Value | Source |

| Molecular Formula | C7H2Cl2N2O2 | [10] |

| Molecular Weight | 217.01 g/mol | [10] |

| Appearance | Brown to yellow crystalline solid | [7][8][11] |

| Melting Point | 93-96°C | [7][10] |

| Boiling Point | 343.7°C at 760 mmHg | [11] |

| Density | 1.61 g/cm³ | [11] |

| Solubility | Insoluble in water, soluble in organic solvents | [9] |

Experimental Protocols

2.2.1. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

This compound can be synthesized from 2,3,4-trichloronitrobenzene and cuprous cyanide.[12] A detailed protocol is as follows:

-

Reaction Setup: Under a nitrogen atmosphere, combine 225g of 2,3,4-trichloronitrobenzene and 89.6g of cuprous cyanide. Add 42 ml of pyridine evenly over the mixture.[12]

-

Reaction Conditions: Heat the mixture to 100°C until it becomes stirrable. Then, increase the temperature to 165°C over 1.5 hours and maintain for 30 minutes.[12]

-

Work-up: Allow the dark mixture to cool. Add 500 ml of concentrated HCl and 250 ml of toluene and stir vigorously for 1.5 hours.[12]

-

Isolation and Purification: Separate the layers and extract the aqueous phase with toluene. Combine the toluene extracts and wash with concentrated HCl, water, and saturated aqueous NaCl. Dry the toluene solution over Na2SO4, filter, and evaporate the solvent to obtain the crude product. Recrystallization from methanol can be performed for further purification.[12]

2.2.2. Synthesis Workflow of 2,3-Dichloro-6-nitrobenzonitrile

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

2,3-Dichloro-6-nitrobenzaldehyde

2,3-Dichloro-6-nitrobenzaldehyde is another derivative of the 2,3-dichloro-6-nitrobenzene family.

Physical Properties of 2,3-Dichloro-6-nitrobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C7H3Cl2NO3 | [13][14] |

| Molecular Weight | 220.01 g/mol | [14] |

| Melting Point | 86.5°C | [13] |

Experimental Protocols

Detailed synthesis protocols for 2,3-dichloro-6-nitrobenzaldehyde are less commonly available in open literature compared to the aniline and benzonitrile derivatives. However, general synthetic routes could involve the oxidation of a corresponding benzyl alcohol or the reduction of a corresponding benzoyl chloride.

2,3-Dichloro-6-nitrophenol

This compound features a hydroxyl group in addition to the dichloro and nitro substituents.

Physical Properties of 2,3-Dichloro-6-nitrophenol

| Property | Value | Source |

| Molecular Formula | C6H3Cl2NO3 | [15][16] |

| Molecular Weight | 208.00 g/mol | [15] |

| Boiling Point | 249.9 ± 35.0°C (Predicted) | [16] |

| Density | 1.682 ± 0.06 g/cm³ (Predicted) | [16] |

Experimental Protocols

General Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties listed in the tables above.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[18]

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[18] The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[18]

Boiling Point Determination (Micro Method)

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is heated in a suitable bath (e.g., oil bath).[19]

-

Measurement: The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[20]

Solubility Determination

-

Procedure: A small, measured amount of the solid solute is added to a test tube containing a measured volume of the solvent (e.g., water, organic solvent).[21]

-

Observation: The mixture is agitated, and the solubility is observed. Qualitative descriptions such as "soluble," "sparingly soluble," or "insoluble" are recorded. For quantitative measurements, the maximum mass of solute that dissolves in a given volume of solvent at a specific temperature is determined.[22]

Density Determination of Solids (Displacement Method)

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[23]

-

Volume Measurement: The volume of the solid is determined by the displacement of a liquid in which it is insoluble. The solid is submerged in a known volume of the liquid in a graduated cylinder, and the change in volume is recorded.[23]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.[24]

References

- 1. Cas 65078-77-5,2,3-dichloro-6-nitroaniline | lookchem [lookchem.com]

- 2. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-dichloro-6-nitroaniline | CAS#:65078-77-5 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 7. 2,3-Dichloro-6-nitrobenzonitrile, CasNo.2112-22-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. nbinnochem.com [nbinnochem.com]

- 10. 2,3-ジクロロ-6-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. prepchem.com [prepchem.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. 2,3-Dichloro-6-nitrobenzaldehyde | C7H3Cl2NO3 | CID 11218271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. 2,3-DICHLORO-6-NITROPHENOL CAS#: 28165-60-8 [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. CHM1020L Online Manual [chem.fsu.edu]

- 22. microbenotes.com [microbenotes.com]

- 23. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 24. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to the Structure Elucidation of Polychlorinated, Nitrated, and Fluorinated Benzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2,3-Dichloro-6-nitrobenzodifluoride" is not a recognized chemical name under standard nomenclature and is not indexed in major chemical databases. This guide will, therefore, focus on the structure elucidation of a plausible, representative molecule, 2,3-Dichloro-1,4-difluoro-5-nitrobenzene , and provide a general workflow applicable to novel halogenated and nitrated aromatic compounds.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. The process, known as structure elucidation, involves a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle. This guide outlines the comprehensive workflow for elucidating the structure of a novel, complex aromatic compound, using the hypothetical molecule 2,3-Dichloro-1,4-difluoro-5-nitrobenzene as a case study.

The elucidation process for such a compound would systematically move from synthesis and purification to a suite of spectroscopic and spectrometric analyses, and potentially culminate in the unambiguous structural confirmation via X-ray crystallography.

Proposed Synthesis

The synthesis of 2,3-Dichloro-1,4-difluoro-5-nitrobenzene is not explicitly described in the literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of related compounds, such as the nitration of a dichlorodifluorobenzene precursor. A potential two-step synthesis is outlined below.

Experimental Protocol: Synthesis of 2,3-Dichloro-1,4-difluoro-5-nitrobenzene

-

Fluorination of 1,2,3-Trichloro-4-nitrobenzene: A mixture of 1,2,3-trichloro-4-nitrobenzene and spray-dried potassium fluoride in a polar aprotic solvent (e.g., sulfolane) is heated. This nucleophilic aromatic substitution (Halex reaction) would likely replace one or two chlorine atoms with fluorine. The reaction progress is monitored by Gas Chromatography (GC).

-

Nitration of 1,2-Dichloro-3,6-difluorobenzene: The dichlorodifluorobenzene isomer is treated with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at a controlled temperature to introduce the nitro group.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential to piece together the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR would be crucial.

Experimental Protocol: NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: Predicted NMR Data for 2,3-Dichloro-1,4-difluoro-5-nitrobenzene

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic-H | 7.8 - 8.2 | triplet | JHF ≈ 7-10 | 1H | H-6 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| C-F | 150 - 160 | doublet | ¹JCF ≈ 240-260 | C-1, C-4 |

| C-Cl | 125 - 135 | singlet/doublet | C-2, C-3 | |

| C-NO₂ | 145 - 155 | singlet/triplet | C-5 | |

| C-H | 115 - 125 | doublet | ²JCF ≈ 20-25 | C-6 |

| ¹⁹F NMR | Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic-F | -110 to -130 | doublet | JFH ≈ 7-10 | F-1, F-4 |

Note: The predicted chemical shifts and coupling constants are estimates based on data for structurally related compounds. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source for soft ionization, or Electron Ionization (EI) for fragmentation analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

Data Presentation: Predicted Mass Spectrometry Data

| Technique | m/z (Daltons) | Relative Abundance | Interpretation |

| HRMS (ESI-) | 224.9380 | - | [M-H]⁻, Calculated for C₆HCl₂F₂NO₂⁻: 224.9379 |

| EI-MS | 225, 227, 229 | 100:65:10 | Molecular ion cluster [M]⁺, characteristic isotopic pattern for two chlorine atoms. |

| EI-MS | 195, 197, 199 | [M-NO]⁺ | |

| EI-MS | 179, 181, 183 | [M-NO₂]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1450 - 1600 | Medium | Aromatic C=C stretching |

| 1000 - 1250 | Strong | C-F stretching |

| 700 - 850 | Strong | C-Cl stretching |

| 3000 - 3100 | Weak | Aromatic C-H stretching |

X-ray Crystallography

For an unambiguous determination of the molecular structure, including the precise arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the purified compound.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Data Presentation: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z | 4 |

Visualizations

Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of a novel compound.

Logic of Spectroscopic Data Interpretation

Caption: Logical flow of interpreting spectroscopic data for structure proposal.

Conclusion

The structure elucidation of a novel compound such as 2,3-Dichloro-1,4-difluoro-5-nitrobenzene is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. While NMR, MS, and IR spectroscopy can provide a confident proposal of the structure, single-crystal X-ray crystallography remains the ultimate tool for unambiguous confirmation. This comprehensive approach ensures the accuracy of the structural assignment, which is paramount for all subsequent research and development activities.

An In-Depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical name "2,3-Dichloro-6-nitrobenzodifluoride" provided in the topic query appears to be incorrect as no compound with this name is registered or described in the chemical literature. Based on the structural components of the name, this guide focuses on the closely related and scientifically documented compound, 2,3-Dichloro-6-nitrobenzonitrile .

Introduction

2,3-Dichloro-6-nitrobenzonitrile is a chlorinated and nitrated aromatic nitrile. Its primary significance in the scientific and pharmaceutical fields lies in its role as a key starting material in the synthesis of Anagrelide, a medication used to treat thrombocythemia (a high number of platelets in the blood). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal application in pharmaceutical manufacturing.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,3-Dichloro-6-nitrobenzonitrile is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 2112-22-3 |

| Molecular Formula | C₇H₂Cl₂N₂O₂ |

| Molecular Weight | 217.01 g/mol |

| Appearance | Yellow or brown crystalline powder/solid[1][2] |

| Melting Point | 93-96 °C (lit.)[2] |

| Boiling Point | Not available[1] |

| Density | 1.64 g/cm³[1] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

| Purity | Typically ≥97% |

| Storage | Room temperature, in a dry, well-ventilated place[2] |

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

The synthesis of 2,3-Dichloro-6-nitrobenzonitrile is a critical process for obtaining the precursor for Anagrelide. Two common laboratory-scale synthetic methods are detailed below.

This method involves the reaction of 2,3,4-trichloronitrobenzene with cuprous cyanide in the presence of pyridine.

Experimental Protocol:

-

Under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol).

-

Evenly spread pyridine (42 ml, 0.52 mol) over the mixture.

-

Heat the mixture to 100°C and maintain this temperature until it becomes stirrable.

-

Increase the temperature to 165°C over 1.5 hours and hold for 30 minutes.

-

Allow the dark mixture to cool.

-

Add concentrated HCl (500 ml) and toluene (250 ml) and stir vigorously for 1.5 hours.

-

Separate the layers and extract the aqueous phase with toluene (3 x 250 ml).

-

Combine the toluene extracts and wash with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).

-

Dry the toluene solution over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Recrystallize from methanol (2.1 ml/g) to obtain a product with 99% purity.[3]

This alternative method utilizes dimethylformamide (DMF) as the solvent for the cyanation reaction.

Experimental Protocol:

-

Prepare a solution of 1,2,3-trichloro-4-nitrobenzene (1.831 kg) and copper cyanide (0.861 kg) in DMF (1.21 L).

-

Heat the solution to 155°C for 2 hours, then cool to room temperature.

-

Prepare a separate solution of ferric chloride hexahydrate (3.24 kg), concentrated hydrochloric acid (0.806 L), and water (4.87 L).

-

Add the ferric chloride solution to the reaction mixture and heat to 65°C for 20 minutes.

-

Cool the mixture, add charcoal (0.55 kg) and toluene (4 L), and stir.

-

Filter the mixture. Separate the organic phase and extract the aqueous phase with toluene.

-

Combine the toluene layers, wash with water and 6 N HCl, then dry and concentrate to a slurry.

-

Dissolve the slurry in methanol (1.5 L) and store at 5°C for 24 hours.

-

Collect the product by filtration, wash with cold methanol (1.5 L), and dry at 40°C.[4]

Application in the Synthesis of Anagrelide

The primary industrial application of 2,3-Dichloro-6-nitrobenzonitrile is as a key intermediate in the multi-step synthesis of Anagrelide.[2] The overall synthetic pathway from 2,3-Dichloro-6-nitrobenzonitrile to Anagrelide is outlined below.

References

An In-depth Technical Guide on the Solubility of Dichloronitrobenzene Derivatives in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public domain data could be located for the specific compound "2,3-Dichloro-6-nitrobenzodifluoride." The following guide presents available solubility data and methodologies for structurally related dichloronitrobenzene compounds to serve as a reference point for researchers in the field.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter in drug development and manufacturing. It influences reaction kinetics, purification strategies, and formulation development. This guide provides an overview of the solubility of several 2,3-dichloro-6-nitro-substituted benzene derivatives in organic solvents, based on available literature. Due to the absence of data for this compound, this document focuses on its close structural analogs:

-

2,3-Dichloro-6-nitrobenzaldehyde

-

2,3-Dichloro-6-nitrobenzonitrile

-

2,3-Dichloro-6-nitroaniline

-

2,3-Dichloro-6-nitrophenol

Understanding the solubility of these related compounds can provide valuable insights for researchers working with novel dichloronitrobenzene derivatives.

Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for the aforementioned dichloronitrobenzene derivatives in various organic solvents. The data is compiled from various sources and should be used as a general guideline. Experimental determination under specific laboratory conditions is recommended for precise measurements.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2,3-Dichloro-6-nitrobenzaldehyde | Various Organic Solvents | Not Specified | Data Not Available |

| 2,3-Dichloro-6-nitrobenzonitrile | Various Organic Solvents | Not Specified | Soluble |

| Water | Not Specified | Insoluble | |

| 2,3-Dichloro-6-nitroaniline | DMSO | Not Specified | Soluble (further details not specified) |

| PEG300 | Not Specified | Soluble (in the presence of DMSO and Tween 80) | |

| 2,6-Dichloro-4-nitrophenol | Methanol | Not Specified | 1 g / 10 mL |

| 2,3-Dichloronitrobenzene | Organic Solvents | Not Specified | Very Soluble[1] |

| Ethanol | Not Specified | Soluble[1] | |

| Ether | Not Specified | Soluble[1] | |

| Acetone | Not Specified | Soluble[1] | |

| Benzene | Not Specified | Soluble[1] | |

| Petroleum Ether | Not Specified | Soluble[1] | |

| Water | 20 | 62.4 mg/L[1] |

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound. The following outlines a general experimental workflow for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

-

The compound of interest

-

A range of organic solvents of desired purity

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Detailed Methodologies

Step 1: Preparation of the Sample

-

Accurately weigh an amount of the solid compound that is in excess of its estimated solubility and transfer it to a glass vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally.

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

Step 3: Sample Analysis

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound. A pre-established calibration curve is required for this step.

Step 4: Calculation of Solubility

-

Calculate the concentration of the compound in the original, undiluted supernatant using the dilution factor.

-

The resulting concentration is the solubility of the compound in the specific solvent at the tested temperature.

Conclusion

While specific solubility data for "this compound" remains elusive, this guide provides a framework for understanding and determining the solubility of related dichloronitrobenzene derivatives. The provided experimental protocol offers a systematic approach for researchers to generate reliable solubility data for their compounds of interest. The qualitative data presented for analogous structures can serve as a useful starting point for solvent selection in synthesis, purification, and formulation activities. It is imperative for researchers to experimentally determine the solubility of their specific compounds under their desired conditions to obtain accurate and reliable data for their applications.

References

An In-depth Technical Guide on 2,3-Dichloro-6-nitro-Substituted Benzene Derivatives

A Note on Nomenclature: The compound "2,3-Dichloro-6-nitrobenzodifluoride" as named could not be identified in the existing chemical literature. The term "benzodifluoride" is not a standard chemical descriptor. It is plausible that this name contains a typographical error. However, a significant body of research exists for structurally related compounds bearing the 2,3-dichloro-6-nitrobenzene core. This guide will focus on these closely related and likely intended molecules: 2,3-Dichloro-6-nitrobenzonitrile , 2,3-Dichloro-6-nitroaniline , and 2,3-Dichloro-6-nitrobenzaldehyde .

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these key 2,3-dichloro-6-nitro-substituted benzene derivatives, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

The following table summarizes key quantitative data for the discussed compounds, facilitating easy comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,3-Dichloro-6-nitrobenzonitrile | C₇H₂Cl₂N₂O₂ | 217.01 | 93-96 | 2112-22-3[1] |

| 2,3-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | Not specified | 65078-77-5[2] |

| 2,3-Dichloro-6-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | 86.5 | 75618-41-6[3] |

Synthesis and Experimental Protocols

These compounds are valuable intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4] Their preparation often starts from more heavily halogenated precursors.

2.1. Synthesis of 2,3-Dichloro-6-nitroaniline

A prevalent industrial method for synthesizing 2,3-dichloro-6-nitroaniline involves the catalytic amination of 2,3,4-trichloronitrobenzene.[4] This process operates through a nucleophilic aromatic substitution mechanism.

Experimental Protocol:

-

Reactants: 2,3,4-trichloronitrobenzene, water, 30% ammonia water, and a catalyst such as p-hydroxybenzene sulfonic acid.[5]

-

Procedure:

-

Charge a high-pressure autoclave with 120g of 2,3,4-trichloronitrobenzene, 240g of water, 240g of 30% ammonia water, and 6g of p-hydroxybenzene sulfonic acid.[5]

-

Stir the mixture and heat to 80°C.[5]

-

Maintain the reaction at a pressure of 0.3 MPa for 6 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Perform suction filtration to isolate the solid product.[5]

-

Wash the product with water and dry to yield 2,3-dichloro-6-nitroaniline.[5]

-

-

Yield and Purity: This method reports high yields (up to 99.5%) and liquid phase purity (up to 99.7%).[5]

2.2. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

This compound can be prepared from 2,3,4-trichloronitrobenzene via a substitution reaction with cuprous cyanide.

Experimental Protocol:

-

Reactants: 2,3,4-trichloronitrobenzene, cuprous cyanide, and pyridine.[6]

-

Procedure:

-

Under a nitrogen atmosphere, combine 225g (1 mol) of 2,3,4-trichloronitrobenzene and 89.6g (1 mol) of cuprous cyanide.[6]

-

Evenly spread 42 ml (0.52 mol) of pyridine over the mixture.[6]

-

Heat the mixture to 100°C until it becomes stirrable.[6]

-

Increase the temperature to 165°C over 1.5 hours and maintain for 30 minutes.[6]

-

Allow the dark mixture to cool, then add 500 ml of concentrated HCl and 250 ml of toluene.[6]

-

Stir the mixture vigorously for 1.5 hours.[6]

-

Separate the layers and extract the aqueous phase with toluene (3 x 250 ml).[6]

-

Wash the combined toluene extracts with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).[6]

-

Dry the toluene solution over Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.[6]

-

-

Purification: Recrystallization from methanol can be performed to achieve a purity of 99%.[6]

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway from a common precursor to the target 2,3-dichloro-6-nitro-substituted benzene derivatives.

Caption: Synthetic routes from 2,3,4-trichloronitrobenzene.

Applications and Biological Significance

-

Pharmaceutical Intermediates: These compounds serve as building blocks in the synthesis of more complex pharmaceutical agents. For instance, 2,3-dichloro-6-nitrobenzaldehyde is a related compound to Anagrelide Hydrochloride, a medication used to treat thrombocythemia.[7]

-

Agrochemicals: The biological activity of this class of compounds makes them candidates for investigation in the development of new pesticides and herbicides.[4]

-

Dyes and Pigments: Their chemical structure is also suitable for use in the manufacturing of dyes.[4]

Some studies have suggested that 2,3-dichloro-6-nitroaniline may possess antimicrobial properties and could have a role in catalyzing certain organic reactions.[4] However, the specific mechanisms of action for any biological effects are not yet fully elucidated and require further investigation.[4]

Safety and Handling

2,3-Dichloro-6-nitroaniline is considered a hazardous substance. It can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin, eye, and respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this and related compounds. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.

References

- 1. 2,3-Dichloro-6-nitrobenzonitrile 97 2112-22-3 [sigmaaldrich.com]

- 2. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy 2,3-Dichloro-6-nitroaniline | 65078-77-5 [smolecule.com]

- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Theoretical Studies on 2,3-Dichloro-6-nitrobenzodifluoride: A Review of Available Research

A comprehensive search for theoretical studies specifically focused on 2,3-dichloro-6-nitrobenzodifluoride has revealed a notable absence of dedicated research on this compound within publicly accessible scientific literature. While computational and theoretical analyses are prevalent for structurally similar molecules, this particular fluorinated and nitrated dichlorobenzene derivative appears to be an unexplored area in computational chemistry research.

Researchers, scientists, and drug development professionals interested in the physicochemical properties, reactivity, and potential applications of this compound will find a lack of established theoretical data. This includes the absence of published studies on its molecular geometry, vibrational frequencies, electronic properties, and potential energy surfaces, which are crucial for understanding its behavior at a molecular level.

While no direct studies are available, the methodologies and findings from research on analogous compounds can provide a foundational framework for future investigations. Theoretical studies on related chlorinated and nitrated aromatic compounds have successfully employed methods like Density Functional Theory (DFT) and ab-initio Hartree-Fock calculations to elucidate molecular structures and vibrational spectra. For instance, DFT studies on molecules such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone have provided detailed insights into their vibrational and electronic spectra. Similarly, computational models have been applied to understand the toxicity of polychlorinated dibenzofurans.

For researchers embarking on theoretical investigations of this compound, the following workflow, extrapolated from studies on related compounds, could serve as a valuable starting point.

Proposed Computational Workflow

A logical workflow for a theoretical investigation of this compound would involve several key steps, from initial structure optimization to the calculation of various molecular properties.

Caption: A proposed computational workflow for the theoretical study of this compound.

Data from Related Compounds

While no data exists for the target molecule, the following table summarizes key computed properties for structurally related compounds found in the literature. This information can offer a preliminary basis for comparison in future theoretical work.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 2,3-Dichloro-6-nitrobenzaldehyde | C7H3Cl2NO3 | 220.01 | WIYQPLPGNFOLGH-UHFFFAOYSA-N |

| 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | 207.01 | Not Available |

It is important to reiterate that the data presented above is for related but distinct molecules. The unique combination of dichloro, nitro, and benzodifluoride functionalities in the target compound will undoubtedly lead to different electronic and steric properties.

The absence of theoretical studies on this compound represents a clear gap in the scientific literature. Future computational work on this molecule would be highly valuable to the scientific community, particularly for researchers in medicinal chemistry and materials science who may be interested in its potential applications. Such studies would provide fundamental insights into its structure, stability, and reactivity, thereby guiding experimental efforts.

Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichloro-6-nitroaniline

Disclaimer: Initial searches for "2,3-Dichloro-6-nitrobenzodifluoride" did not yield a known chemical entity with this name. It is presumed that this may be a misnomer. This guide therefore focuses on a structurally similar and well-documented compound, 2,3-Dichloro-6-nitroaniline , which is of significant interest to researchers in drug development and agrochemical synthesis.

This technical guide provides an in-depth overview of the molecular characteristics, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,3-Dichloro-6-nitroaniline, a key intermediate in the production of various bioactive molecules.

Molecular Formula and Molecular Weight

2,3-Dichloro-6-nitroaniline is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group.[1]

Physicochemical Data

The following table summarizes the key quantitative data for 2,3-Dichloro-6-nitroaniline, providing a valuable reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 65078-77-5 | [1] |

| Appearance | Light Yellow to Yellow Solid | [3] |

| Melting Point | 166.7 °C | [3] |

| Boiling Point | 323.5 ± 37.0 °C (Predicted) | [3] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -3.55 ± 0.25 (Predicted) | [3] |

| Solubility | Almost insoluble in water (0.05 g/L at 25 °C) | [4] |

Experimental Protocol: Synthesis of 2,3-Dichloro-6-nitroaniline

The industrial synthesis of 2,3-Dichloro-6-nitroaniline is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene.[1] The following protocol is based on a patented method that ensures a high yield and purity of the final product.[5]

Materials:

-

2,3,4-trichloronitrobenzene

-

30% Ammonia water

-

Water

-

p-hydroxybenzenesulfonic acid (catalyst)

-

Autoclave (high-pressure kettle)

Procedure:

-

Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[5]

-

Seal the autoclave and begin stirring the mixture.

-

Heat the reaction mixture to 80°C. The pressure inside the autoclave will rise to approximately 0.3 MPa.[5]

-

Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[5]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent any residual pressure and open the autoclave.

-

Filter the resulting solid product from the reaction mixture via suction filtration.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the purified product to obtain 2,3-Dichloro-6-nitroaniline.

This method has been reported to yield a product with a purity of 99.5% and a yield of 99.1%.[5]

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis of 2,3-Dichloro-6-nitroaniline.

References

- 1. Buy 2,3-Dichloro-6-nitroaniline | 65078-77-5 [smolecule.com]

- 2. 2,3-dichloro-6-nitroaniline | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 2,3-Dichloro-6-nitroaniline - Protheragen [protheragen.ai]

- 4. Page loading... [guidechem.com]

- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2,3-Dichloro-6-nitrobenzodifluoride

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dichloro-6-nitrobenzodifluoride (CAS No. 1803726-92-2) is not publicly available. The following guide is compiled from data on structurally analogous compounds, including other chlorinated and nitrated aromatic compounds. This information should be used as a precautionary guideline and is not a substitute for a compound-specific risk assessment. Researchers and drug development professionals are urged to exercise extreme caution and to perform a thorough evaluation of the hazards before handling this substance.

This technical whitepaper provides a comprehensive overview of the presumed safety considerations, handling protocols, and emergency procedures for this compound, based on data extrapolated from similar chemical entities. The aim is to equip researchers, scientists, and drug development professionals with a framework for mitigating risks in the laboratory and during the research and development process.

Hazard Identification and Classification

Based on analogs, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is likely to be classified as an irritant to the skin, eyes, and respiratory system. Some related compounds exhibit acute toxicity if swallowed or in contact with skin.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Structurally Similar Compounds

| Property | Value | Source Compound |

| Physical State | Solid | 2,4-Dichloro-6-nitroaniline[1] |

| Appearance | Yellow | 2,4-Dichloro-6-nitroaniline[1] |

| Melting Point/Range | 101 - 103 °C / 213.8 - 217.4 °F | 2,4-Dichloro-6-nitroaniline[1] |

| Molecular Weight | ~240 g/mol (Estimated) |

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols is mandatory. The following experimental procedures are based on best practices for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should also be worn where splashing is a risk.[1]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Breakthrough time of the glove material should be considered.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Clothing: Wear long-sleeved clothing and closed-toe shoes to prevent skin exposure.[1]

-

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.

Engineering Controls

-

Ventilation: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

-

Use non-sparking tools to prevent ignition.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Store in a locked cabinet or other secure area to restrict access.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor/physician.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleaning: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Stability and Reactivity

Based on similar compounds, this compound is expected to be stable under normal storage conditions.

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on data from analogous compounds.

Table 4: Toxicological Profile of Structurally Similar Compounds

| Effect | Finding | Source Compound |

| Mutagenic Effects | No information available | 2,4-Dichloro-6-nitroaniline[1] |

| Reproductive Effects | No information available | 2,4-Dichloro-6-nitroaniline[1] |

| Developmental Effects | No information available | 2,4-Dichloro-6-nitroaniline[1] |

| Teratogenicity | No information available | 2,4-Dichloro-6-nitroaniline[1] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. | 1,2-Dichloro-4-nitrobenzene |

| STOT - single exposure | Respiratory system | 2,4-Dichloro-6-nitroaniline[1] |

| STOT - repeated exposure | None known | 2,4-Dichloro-6-nitroaniline[1] |

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

References

The Reactivity of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride: An In-depth Technical Guide

Introduction: The Electron-Deficient Nature of Polychlorinated and Nitrated Aromatics

The benzene ring is inherently electron-rich and typically undergoes electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as nitro groups (-NO2) and halogens, can dramatically alter this reactivity. In the case of 2,3-dichloro-6-nitrobenzodifluoride, the cumulative inductive and resonance effects of the two chlorine atoms, two fluorine atoms (as part of a difluoride group), and the nitro group render the aromatic ring highly electron-deficient. This electron deficiency makes the ring susceptible to attack by nucleophiles, initiating a reaction cascade known as nucleophilic aromatic substitution (SNAr).

The nitro group, positioned ortho or para to a leaving group (in this case, a halogen), plays a crucial role in activating the ring for SNAr. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a nitro-activated haloaromatic compound typically proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu-) attacks the carbon atom bearing a leaving group (a halogen atom). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The Meisenheimer complex is a transient species. The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion). This step is typically fast.

The overall rate of the SNAr reaction is generally governed by the first step, the formation of the Meisenheimer complex. The stability of this intermediate is therefore paramount to the reaction's feasibility. The presence of the nitro group ortho or para to the site of nucleophilic attack is critical for this stabilization.

Predicted Reactivity of this compound

For this compound, the nitro group is ortho to the chlorine atom at the C2 position and meta to the chlorine atom at the C3 position. Consequently, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the C2-chloro substituent. The chlorine at the C3 position is significantly less activated towards substitution. The difluoride group's position and electronic influence would also modulate the overall reactivity, generally contributing to the electron-deficient nature of the ring.

Quantitative Data from Analogous Compounds

To provide a quantitative understanding of the reactivity, data from nucleophilic aromatic substitution reactions on structurally similar compounds are presented below. A particularly relevant analogue is 4-chloro-3,5-dinitrobenzotrifluoride, which features a chloro leaving group, activating nitro groups, and a trifluoromethyl group.

Table 1: Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines

| Nucleophile (Substituted Aniline) | Product | Reaction Time (min) |

| Aniline | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline | 30 |

| p-Toluidine | N-(2,6-Dinitro-4-trifluoromethylphenyl)-4-methylaniline | 35 |

| p-Anisidine | N-(2,6-Dinitro-4-trifluoromethylphenyl)-4-methoxyaniline | 45 |

| p-Chloroaniline | N-(2,6-Dinitro-4-trifluoromethylphenyl)-4-chloroaniline | 40 |

Data extrapolated from a study on the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride.

Table 2: Amination of Dichloronitrobenzenes

| Substrate | Nucleophile | Product | Yield (%) |

| 2,4-Dichloronitrobenzene | Ammonia | 2-Amino-4-chloronitrobenzene | High |

| 3,4-Dichloronitrobenzene | Ammonia | 4-Amino-2-chloronitrobenzene | High |

Data derived from patent literature describing the synthesis of nitroanilines.[1]

Experimental Protocols for Analogous Reactions

The following is a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction on a polychlorinated nitroaromatic compound, specifically the amination of 2,4-dichloronitrobenzene.

Objective: To synthesize 2-amino-4-chloronitrobenzene via nucleophilic aromatic substitution.

Materials:

-

2,4-Dichloronitrobenzene

-

Anhydrous ammonia

-

Chlorobenzene (solvent)

-

High-pressure autoclave

-

Stirring apparatus

-

Heating mantle

-

Steam distillation apparatus

Procedure:

-

In a high-pressure steel autoclave, charge 192 g (1 mol) of 2,4-dichloronitrobenzene and 400 ml of chlorobenzene.

-

At room temperature, add 200 ml (8 mols) of anhydrous ammonia to the autoclave.

-

Seal the autoclave and begin stirring the mixture.

-

Heat the mixture to 130°C and maintain this temperature for 20 hours. The internal pressure will initially rise and then decrease as the reaction proceeds.

-

After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

-

Transfer the reaction mixture to a suitable flask for steam distillation.

-

Perform steam distillation to remove the chlorobenzene solvent.

-

The product, 2-amino-4-chloronitrobenzene, will remain as the non-volatile component.

-

Isolate the product by filtration, wash with water, and dry.

Expected Outcome: A high yield of 2-amino-4-chloronitrobenzene is expected.[1]

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow for Amination of a Dichloronitrobenzene

Caption: Workflow for the synthesis of 2-amino-4-chloronitrobenzene.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive understanding of its reactivity can be inferred from the well-established principles of nucleophilic aromatic substitution and by examining analogous compounds. The presence of multiple halogens and a nitro group strongly suggests that the primary mode of reaction will be SNAr, with the nitro group playing a critical activating role. The most probable reaction would involve the displacement of the chlorine atom at the C2 position due to the ortho-activating effect of the nitro group. Further experimental investigation is required to fully elucidate the specific reactivity and reaction kinetics of this particular molecule.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-5-nitrobenzotrifluoride

Disclaimer: The compound "2,3-Dichloro-6-nitrobenzodifluoride" as specified in the topic is not found in the chemical literature. It is presumed to be a typographical error. This document provides information on the structurally related and commercially available compound, 2,4-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-70-4), which is a valuable intermediate in chemical synthesis.

Application Notes

2,4-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound primarily utilized as a key building block in organic synthesis. Its utility stems from the presence of several reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), an electron-withdrawing nitro group that activates the aromatic ring for such substitutions, and a trifluoromethyl group that enhances the chemical stability and lipophilicity of its derivatives.[1]

These characteristics make it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it serves as a starting material for the synthesis of substituted phenothiazines and 2-substituted 3,7,8-trichlorodibenzo-p-dioxins.[2][3] The incorporation of the trifluoromethyl group can be particularly advantageous in drug design, as it can improve the metabolic stability and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]

The reactivity of 2,4-Dichloro-5-nitrobenzotrifluoride is dominated by nucleophilic aromatic substitution, where the chlorine atoms are displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. The nitro group in the para position to one of the chlorine atoms and ortho to the other strongly activates them towards nucleophilic attack.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2,4-Dichloro-5-nitrobenzotrifluoride is provided in the table below.

| Property | Value |

| CAS Number | 400-70-4 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 259.99 g/mol |

| Appearance | Light yellow to orange crystalline powder |

| Melting Point | 53-57 °C |

| Boiling Point | 264.9 °C at 760 mmHg |

| Purity | >98.0% (GC) |

| Solubility | Insoluble in water |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The following protocols are representative of the use of 2,4-Dichloro-5-nitrobenzotrifluoride as a chemical intermediate.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of 2,4-Dichloro-5-nitrobenzotrifluoride with a primary or secondary amine to yield a substituted aminobenzotrifluoride derivative. This type of reaction is fundamental to the synthesis of various biologically active molecules.

Materials:

-

2,4-Dichloro-5-nitrobenzotrifluoride

-

Amine of choice (e.g., aniline, morpholine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq).

-

Solvent and Base Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material. Add the base (1.5-2.0 eq).

-

Nucleophile Addition: Add the amine (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired substituted aminobenzotrifluoride.

Expected Outcome:

This reaction is expected to yield the mono-substituted product, where one of the chlorine atoms is replaced by the amine. The regioselectivity of the substitution will depend on the reaction conditions and the specific nucleophile used.

Experimental Workflow Diagram

Caption: A generalized workflow for the nucleophilic aromatic substitution of 2,4-Dichloro-5-nitrobenzotrifluoride.

Signaling Pathway Involvement

While 2,4-Dichloro-5-nitrobenzotrifluoride itself is not known to be biologically active, its derivatives have the potential to interact with various biological pathways. For instance, phenothiazines, which can be synthesized from this precursor, are known to have a wide range of pharmacological activities, including antipsychotic and antihistaminic effects. Furthermore, other aromatic compounds synthesized from similar precursors have been shown to be ligands for the Aryl Hydrocarbon Receptor (AhR) .[2][4][5][6][7]

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. The canonical AhR signaling pathway is initiated by the binding of a ligand to the receptor in the cytoplasm.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

References

- 1. [PDF] A NEW SYNTHESIS OF PHENOTHIAZINES | Semantic Scholar [semanticscholar.org]

- 2. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Dichloronitro-Substituted Benzene Derivatives in Organic Synthesis